molecular formula C16H18N2O4S B4235791 2-[4-(Benzylsulfamoyl)-2-methylphenoxy]acetamide

2-[4-(Benzylsulfamoyl)-2-methylphenoxy]acetamide

Cat. No.: B4235791
M. Wt: 334.4 g/mol
InChI Key: ZEDFISGQTDJWNQ-UHFFFAOYSA-N
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Description

2-[4-(Benzylsulfamoyl)-2-methylphenoxy]acetamide is an organic compound that features a benzylamino group, a sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzylsulfamoyl)-2-methylphenoxy]acetamide typically involves multiple steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative to introduce an acyl group.

    Reduction: The acyl group is then reduced to an alkane using a Clemmensen reduction.

    Nitration: The next step involves the nitration of the benzene ring to introduce a nitro group.

    Amination: The nitro group is then reduced to an amine group.

    Sulfonylation: The amine group is sulfonylated to introduce the sulfonyl group.

    Coupling: Finally, the benzylamino group is coupled with the phenoxyacetamide moiety to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzylsulfamoyl)-2-methylphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-[4-(Benzylsulfamoyl)-2-methylphenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Benzylsulfamoyl)-2-methylphenoxy]acetamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(methylamino)sulfonyl]-2-methylphenoxy}acetamide: Similar structure but with a methylamino group instead of a benzylamino group.

    2-{4-[(ethylamino)sulfonyl]-2-methylphenoxy}acetamide: Contains an ethylamino group instead of a benzylamino group.

Uniqueness

2-[4-(Benzylsulfamoyl)-2-methylphenoxy]acetamide is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-9-14(7-8-15(12)22-11-16(17)19)23(20,21)18-10-13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDFISGQTDJWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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